M1 Receptor Affinity Differentiation
In a direct binding assay using [3H]pirenzepine displacement in bovine striatum, 4-Anilino-1-benzylpiperidine-4-carboxamide exhibited a Ki of 156 nM at the muscarinic acetylcholine receptor M1. In contrast, its affinity for the M2 subtype, measured via [3H]QNB displacement in rat myocardium, was substantially weaker at 1.37 μM (1,370 nM), representing an 8.8-fold selectivity window for M1 over M2 [1]. This contrasts sharply with 4-Anilino-1-benzylpiperidine (CAS 1155-56-2), which lacks the carboxamide group and is characterized as a μ-opioid receptor agonist with no reported muscarinic activity .
| Evidence Dimension | Muscarinic M1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 156 nM |
| Comparator Or Baseline | Muscarinic M2 Receptor (1,370 nM) and 4-Anilino-1-benzylpiperidine (no reported muscarinic activity) |
| Quantified Difference | 8.8-fold selectivity for M1 over M2; distinct pharmacological class compared to des-carboxamide analog |
| Conditions | Bovine striatum membrane homogenates, [3H]pirenzepine radioligand displacement |
Why This Matters
The selective M1 binding profile provides a clear rationale for prioritizing this compound over generic piperidine analogs in CNS drug discovery programs targeting muscarinic pathways.
- [1] BindingDB. (2023). Affinity Data for BDBM50405719 (CHEMBL2114395) at Muscarinic Receptors. View Source
